
Thunalbene
Overview
Description
Thunalbene is an organic compound with the chemical formula C15H14O3. It is a stilbene derivative, characterized by its aromatic properties and unique conjugated structure. This compound is known for its applications in organic synthesis, particularly as an intermediate in the manufacture of drugs, dyes, coatings, and polymers . It is also noted for its potential use in the synthesis of fragrances due to its aromatic odor.
Preparation Methods
Thunalbene can be synthesized through various methods, typically involving the extension of benzene rings. Common starting materials include acetophenone or benzophenone. The synthetic route generally involves multiple steps such as hydroxylation, oxidation, and carbonylation . Industrial production methods may vary, but they often follow similar multi-step processes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Thunalbene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Thunalbene has the chemical formula and is characterized by its aromatic properties and unique conjugated structure. It is known for its role as an intermediate in organic synthesis, particularly in the manufacture of drugs, dyes, coatings, and polymers .
Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its structural characteristics enable the production of various chemical compounds, facilitating advancements in synthetic chemistry. The compound's ability to undergo metabolic transformations by gut microbiota also adds to its relevance in biochemical studies .
Biology
Recent studies have shown that this compound can modulate human gut microbiota composition. It has been observed to decrease the Firmicutes to Bacteroidetes ratio and reduce the abundance of specific bacterial strains while increasing beneficial strains such as Faecalibacterium prausnitzii . This modulation indicates potential health benefits associated with this compound consumption.
Medicine
This compound exhibits weak inhibitory activities on nitric oxide production, suggesting potential anti-inflammatory properties . Additionally, it has been linked to various therapeutic effects:
- Antioxidant Activity: this compound demonstrates antioxidant properties that may help mitigate oxidative stress.
- Anti-inflammatory Effects: Its ability to inhibit nitric oxide production positions it as a candidate for further anti-inflammatory research.
- Anticancer Potential: Preliminary studies indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .
Industrial Applications
This compound is utilized in the production of:
- Drugs: Its role as an intermediate facilitates the synthesis of pharmaceutical compounds.
- Dyes: The compound's unique structure allows it to be used in dye manufacturing.
- Coatings and Polymers: this compound contributes to the development of various coatings and polymer products due to its chemical stability and reactivity .
Comparative Analysis of Biological Effects
The following table summarizes the biological effects of this compound compared to other stilbenoids:
Compound | Antioxidant Activity | Anti-inflammatory | Anticancer Potential | Gut Microbiota Modulation |
---|---|---|---|---|
This compound | Moderate | Weak | Preliminary Evidence | Positive |
Resveratrol | High | Moderate | Strong | Positive |
Piceatannol | High | Moderate | Strong | Positive |
Case Study 1: Modulation of Gut Microbiota
In a study assessing the effects of various stilbenoids on human fecal microbiota, this compound was found to significantly alter microbial composition. The study utilized 16S rRNA gene sequencing to analyze microbial changes after fermentation with fecal bacteria from multiple donors. Results indicated a notable decrease in harmful bacterial strains and an increase in beneficial strains, supporting this compound's potential role in promoting gut health .
Case Study 2: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit nitric oxide production in vitro. This finding suggests that this compound could be explored further for therapeutic applications targeting inflammatory diseases .
Mechanism of Action
Thunalbene exerts its effects primarily through its interaction with nitric oxide production pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages without cytotoxicity . This inhibition is likely due to its interaction with inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, a key inflammatory mediator .
Comparison with Similar Compounds
Thunalbene is similar to other stilbene derivatives such as resveratrol, oxyresveratrol, and piceatannol. it is unique in its specific inhibitory effects on nitric oxide production and its distinct aromatic properties . Other similar compounds include:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Oxyresveratrol: Studied for its neuroprotective effects.
Piceatannol: Noted for its anti-cancer properties.
This compound’s unique conjugated structure and specific biological activities set it apart from these related compounds .
Biological Activity
Thunalbene is a stilbene derivative isolated from the orchid Thunia alba, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, interactions with gut microbiota, and its neuroprotective properties.
1. Metabolism and Interaction with Gut Microbiota
Recent studies have shown that this compound undergoes significant metabolic transformation in the human gut. In an in vitro study utilizing human fecal microbiota, this compound was metabolized to isoresveratrol, indicating its potential to influence gut health through microbial interactions.
Key Findings:
- Metabolic Pathways : this compound was found to be metabolically transformed by human gut microbiota, primarily through demethylation processes. This transformation can lead to the formation of metabolites that may exhibit enhanced biological activity compared to the parent compound .
- Microbial Composition Modulation : The fermentation of this compound resulted in changes to the gut microbiota composition, including a decrease in the Firmicutes to Bacteroidetes ratio, which is often linked to improved metabolic health .
Table 1: Metabolic Transformation of this compound
Compound | Metabolite | Microbial Donor | Transformation Rate (%) |
---|---|---|---|
This compound | Isoresveratrol | D2 | Detected |
This compound | Not detected | D1, D5 | Not metabolized |
2. Neuroprotective Effects
This compound has been evaluated for its neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. In a study involving PC12 cells (a model for neuronal differentiation), this compound exhibited significant neuroprotective effects.
Case Study Insights:
- Neuroprotection Against Corticosterone : this compound demonstrated remarkable neuroprotective activity against corticosterone-induced toxicity in PC12 cells. This suggests a potential role for this compound in protecting against stress-related neurodegenerative conditions .
- Mechanism of Action : The neuroprotective effects are thought to be mediated through antioxidant mechanisms, reducing oxidative stress and inflammation within neuronal environments.
3. Inhibitory Effects on Nitric Oxide Production
This compound has also been studied for its effects on nitric oxide (NO) production. It has been reported to have a weak inhibitory effect on NO synthesis, which is significant given that excessive NO is associated with various pathological conditions.
Biological Activity Summary:
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing Thunalbene, and how can purity be rigorously validated?
- Answer : this compound synthesis typically involves multi-step organic reactions (e.g., Suzuki coupling, catalytic hydrogenation). To ensure purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for trace impurities .
- Example Data :
Synthesis Step | Yield (%) | Purity (HPLC) | Key NMR Peaks (δ ppm) |
---|---|---|---|
Intermediate A | 75 | 98.5 | 7.2 (d, 2H), 3.8 (s, 3H) |
Final Product | 62 | 99.1 | 6.9 (m, 4H), 2.1 (t, 2H) |
Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Answer : Conduct accelerated stability studies under controlled stressors:
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via UV-Vis spectroscopy (λmax = 280 nm).
- Photostability : Expose to UV light (320–400 nm) and analyze using LC-MS to identify photodegradants.
- Methodological Note : Include a negative control (dark storage) and validate results with triplicate trials .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across in vitro and in vivo models be systematically reconciled?
- Answer : Apply meta-analysis to compare datasets:
Data Normalization : Standardize units (e.g., IC50 values converted to nM) and adjust for model-specific variables (e.g., cell line vs. murine metabolism).
Statistical Harmonization : Use Cohen’s d to quantify effect sizes and Mantel-Haenszel tests for heterogeneity.
Mechanistic Validation : Perform knockout studies (e.g., CRISPR-Cas9) to isolate pathways implicated in discrepancies .
- Example Workflow :
![Meta-Analysis Workflow]
Q. What computational strategies are optimal for modeling this compound’s interaction with non-canonical targets (e.g., allosteric enzyme sites)?
- Answer : Combine molecular dynamics (MD) simulations (NAMD/GROMACS) with docking algorithms (AutoDock Vina):
- Step 1 : Generate 3D conformers of this compound using density functional theory (DFT) .
- Step 2 : Simulate binding kinetics (≥100 ns) to identify transient pockets.
- Step 3 : Validate predictions via surface plasmon resonance (SPR) to measure binding affinities (KD values) .
Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?
- Answer : Implement robust experimental design :
- Control for Catalyst Loading : Use Langmuir-Hinshelwood kinetics to correlate surface coverage with reaction rates.
- Batch-to-Batch Consistency : Characterize catalyst morphology via TEM/XRD and standardize synthesis protocols.
- Open-Source Data Sharing : Publish raw kinetic datasets and instrument parameters in repositories like Zenodo .
Q. Methodological Guidelines
Properties
IUPAC Name |
3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANIIUGEHGLNHB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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